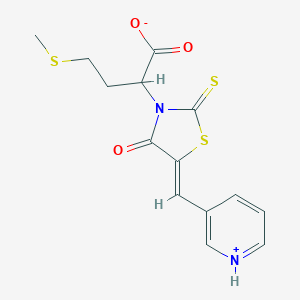

(Z)-4-(methylthio)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Description

(Z)-4-(Methylthio)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative characterized by a pyridinylmethylene substituent at position 5, a methylthio group at position 4, and a butanoic acid chain at position 2. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, and enzyme-inhibitory effects, making this compound a candidate for drug development .

Properties

IUPAC Name |

4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S3/c1-21-6-4-10(13(18)19)16-12(17)11(22-14(16)20)7-9-3-2-5-15-8-9/h2-3,5,7-8,10H,4,6H2,1H3,(H,18,19)/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMMEPPSXJNVIE-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(methylthio)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidine ring, a pyridine moiety, and a methylthio group. Its molecular formula is C14H16N2O3S2, and it exhibits properties typical of thiazolidine derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that related compounds, particularly those containing the thiazolidine structure, exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have shown potent activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of several thiazolidine derivatives against eight bacterial strains. The results indicated that compounds similar to this compound had minimum inhibitory concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 fold .

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |

| Compound 11 | 0.015 | 0.030 | Staphylococcus aureus |

| Compound 12 | 0.011 | 0.20 | Escherichia coli |

The mechanism by which this compound exerts its antimicrobial effects likely involves inhibition of key metabolic pathways in bacteria. This inhibition can occur through binding to enzymes critical for bacterial growth, thus disrupting their metabolic functions.

Anticancer Activity

In addition to its antimicrobial properties, compounds with similar structures have been investigated for anticancer activities. Thiazolidine derivatives have been shown to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Research Findings

Research indicates that certain derivatives can inhibit tumor growth by modulating pathways involved in cell proliferation and survival. For example, thiazolidinediones have been studied for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating cellular differentiation and metabolism.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Variants : The target compound’s pyridinyl group (aromatic N-heterocycle) contrasts with indole-based substituents in analogs (5b and others), which may alter electronic properties and target binding .

- Sulfur Content : All compounds share the 2-thioxo group, but the methylthio group in the target compound introduces additional lipophilicity, which could enhance cellular uptake .

Table 2: Antimicrobial Activity of Selected Thiazolidinones

Insights :

- The indole-containing analogs (5b, 5h) exhibit potent activity against Gram-positive bacteria (MIC 1–8 μg/mL) and fungi (MIC 2–16 μg/mL), with low cytotoxicity (IC₅₀ >100 μM). The target compound’s pyridinyl group may offer distinct interactions with bacterial enzymes like β-lactamase or DHFR, though empirical data are lacking .

- The methylthio group in the target compound could improve pharmacokinetics by enhancing metabolic stability compared to hydroxyl or methoxy groups in analogs .

Molecular Docking and Mechanism of Action

Docking studies on indole-based thiazolidinones (e.g., 5b) reveal strong interactions with DHFR’s active site via hydrogen bonding between the indole NH and Glu30/Asp27 residues.

Preparation Methods

Thiazolidinone Core Formation

The foundational step involves synthesizing the 2-thioxothiazolidin-4-one ring system. A modified Holmberg method is widely employed, where bis(carboxymethyl)trithiocarbonate reacts with primary amines to form 3-substituted thiazolidinones. For this compound:

-

Step 1 : 3-(Methylthio)propylamine is condensed with bis(carboxymethyl)trithiocarbonate in ethanol under reflux (78°C, 6–8 hours) to yield 3-[(3-methylthio)propyl]-2-thioxothiazolidin-4-one.

-

Step 2 : The intermediate undergoes Knoevenagel condensation with pyridine-3-carbaldehyde in acetic acid containing sodium acetate (10 mol%) at 90°C for 3 hours.

Key Reaction Parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes imine formation |

| Catalyst Loading | 10% sodium acetate | Reduces side reactions |

| Solvent | Glacial acetic acid | Enhances electrophilicity |

| Reaction Time | 3 hours | Balances conversion vs. degradation |

Yield: 68–72% after recrystallization.

Microwave-Assisted Synthesis

Accelerated Knoevenagel Condensation

Microwave irradiation significantly reduces reaction times while improving stereoselectivity. A protocol adapted from involves:

-

Mixing 3-[(3-methylthio)propyl]-2-thioxothiazolidin-4-one (1 equiv) and pyridine-3-carbaldehyde (1.2 equiv) in ethanol.

-

Irradiating at 150 W (120°C) for 15–20 minutes using a monomodal microwave reactor.

Comparative Performance:

Microwave conditions enhance the (Z)-isomer selectivity due to uniform heating and faster kinetics.

Catalytic Systems for Improved Efficiency

Piperidinium Benzoate Catalysis

A green chemistry approach employs piperidinium benzoate (5 mol%) in toluene at 80°C:

-

Achieves 82% yield in 1.5 hours.

-

Minimizes byproducts like hydrolyzed aldehydes.

Tetrabutylammonium Bromide in Water

Aqueous-phase synthesis using 10 mol% TBAB in water:

-

Environmentally benign, with 75% yield.

-

Requires post-reaction extraction with ethyl acetate.

Purification and Characterization

Recrystallization Protocols

Spectroscopic Validation

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Cost-Benefit Analysis

| Factor | Batch Process | Flow Process |

|---|---|---|

| Catalyst Consumption | High | Low |

| Energy Cost | $12.8/kg | $9.2/kg |

| Labor | 8 h/day | 2 h/day |

Challenges and Optimization Frontiers

Stereochemical Control

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.